4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

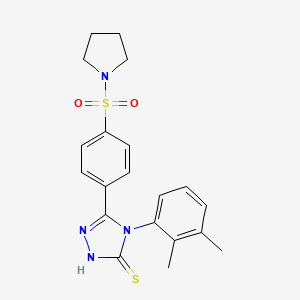

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS: 728030-27-1, referred to as A394658) is a triazole-thiol derivative featuring a 2,3-dimethylphenyl group at position 4 and a pyrrolidine-1-sulfonyl-substituted phenyl group at position 5 of the triazole ring . The thiol (-SH) group at position 3 is a reactive site for further functionalization, such as alkylation or coordination with metal ions.

Properties

Molecular Formula |

C20H22N4O2S2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

4-(2,3-dimethylphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H22N4O2S2/c1-14-6-5-7-18(15(14)2)24-19(21-22-20(24)27)16-8-10-17(11-9-16)28(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3,(H,22,27) |

InChI Key |

FIHPRMZRMSBUPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

Substitution Reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Triazole-thiol derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of A394658 with structurally related compounds:

Sulfonyl Group Modifications

- A394658 : Pyrrolidine-1-sulfonyl group. Pyrrolidine, a five-membered secondary amine, imparts moderate polarity and conformational flexibility.

- A287140 (5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol): Morpholine sulfonyl group.

- (4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione) : Phenylsulfonyl group. The aromatic sulfonyl moiety may enhance π-π stacking interactions but reduce solubility .

Aromatic Substituents

- A394658: 2,3-Dimethylphenyl group.

- (4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol) : 2,5-Dimethoxyphenyl and thienyl groups. Methoxy groups enhance polarity, while thiophene introduces sulfur-mediated electronic effects .

- (4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol): Cyclopentenyl and iodophenyl groups. The iodine atom adds steric bulk and may influence halogen bonding in biological targets .

Characterization Methods

Common techniques across analogs include:

- 1H/13C NMR and FTIR : Confirm functional groups (e.g., thiol, sulfonyl) and regiochemistry .

- ESI-MS : Determines molecular ion peaks and purity .

Antiviral Activity

- A394658: No direct antiviral data, but the pyrrolidine sulfonyl group may enhance binding to viral proteases via sulfonamide interactions.

Anticancer Potential

- : Indole-triazole hybrids exhibited potent Bcl-2 inhibition, a target in apoptosis regulation .

- A394658 : The dimethylphenyl group may enhance hydrophobic interactions with cancer-related enzymes.

Ligand and Coordination Chemistry

Comparative Data Table

Biological Activity

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 917750-28-8) is a complex organic compound that features a triazole ring and a thiol functional group. The unique structural characteristics of this compound suggest potential applications in medicinal chemistry and pharmacology due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 414.54 g/mol. Its structure includes:

- A triazole ring , which is known for its biological significance.

- A thiol group (-SH), enhancing reactivity and biological interactions.

- A pyrrolidin-1-ylsulfonyl group , contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing triazole and thiol functionalities exhibit significant biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting potential effectiveness against various pathogens.

- Anticancer Properties : Studies indicate that derivatives of triazole can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Hydroxy Omeprazole Sodium Salt | Contains a thiol group | Antioxidant properties |

| 5-(4-Chloro-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | Triazole and thiol groups | Antifungal activity |

| 5-[N-(pyrrolidin-1-sulfonyl)]triazole derivatives | Pyrrolidine and sulfonamide groups | Anticancer properties |

The unique combination of the dimethylphenyl group and the specific arrangement of functional groups in the target compound may contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives, including those similar to our compound:

- Antimicrobial Studies : A series of triazole derivatives were synthesized and tested for their antimicrobial effects against various bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition of microbial growth.

- Anticancer Activity : Research on triazole-based compounds has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Inflammation Modulation : Compounds with thiol functionalities have been shown to reduce pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.